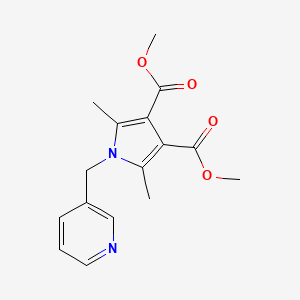![molecular formula C23H30N6 B5636663 5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636663.png)
5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex spiro compounds, similar to the one , involves multi-step chemical reactions that can include condensation, cyclization, and reductive amination processes. For example, Shestopalov et al. (2002) demonstrated a one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation, indicating a potential pathway for synthesizing related compounds (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their spiro linkage and the presence of multiple heterocyclic rings. Karthikeyan et al. (2010) analyzed the crystal structure of a similar 2H-pyrazolo[4,3-c]pyridine derivative, revealing that the dihydropyrazole ring adopts an envelope conformation, and the piperidine fused ring a twisted-chair conformation, providing insight into the spatial arrangement of atoms in such compounds (Karthikeyan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups and structural features. The work by Yıldırım et al. (2005) on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine shows how specific reactions can lead to the formation of different products, shedding light on the chemical behavior of related molecules (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's applications and handling. While specific studies on the physical properties of "5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" were not identified, research on analogous compounds provides a basis for predicting these characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for the compound's application in various fields. The study by Goli-Garmroodi et al. (2015) on the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives highlights methods that could potentially be applied to or influence the chemical properties of the compound (Goli-Garmroodi et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The development of new drugs often involves the design and synthesis of compounds with heterocyclic nuclei, such as imidazole and pyrazole . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, the future directions in this field could involve the synthesis and study of more complex compounds that incorporate these and other heterocyclic moieties.
Propiedades
IUPAC Name |
5-propyl-1'-[(3-pyrazol-1-ylphenyl)methyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6/c1-2-11-28-13-7-21-22(25-18-24-21)23(28)8-14-27(15-9-23)17-19-5-3-6-20(16-19)29-12-4-10-26-29/h3-6,10,12,16,18H,2,7-9,11,13-15,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIDFMPWXYPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C13CCN(CC3)CC4=CC(=CC=C4)N5C=CC=N5)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-1'-[3-(1H-pyrazol-1-yl)benzyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)



![methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine](/img/structure/B5636630.png)


![(1R*,3S*)-7-(2-chloro-5-methylbenzoyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5636651.png)

![4-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}morpholine](/img/structure/B5636675.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide](/img/structure/B5636676.png)

![(4S)-1-{3-[(dimethylamino)methyl]benzoyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5636694.png)